6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-4-amine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution with 2-chloro-6-fluorophenyl Group: The piperazine ring is then substituted with the 2-chloro-6-fluorophenyl group through nucleophilic substitution reactions.
Attachment of Dimethylpyrimidin-4-amine Moiety: The final step involves the attachment of the dimethylpyrimidin-4-amine moiety to the substituted piperazine ring, typically through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine ring and fluorophenyl substitution.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with piperazine rings and various substitutions.
Uniqueness
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-4-amine moiety, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H21ClFN5 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21ClFN5/c1-22(2)16-10-17(21-12-20-16)24-8-6-23(7-9-24)11-13-14(18)4-3-5-15(13)19/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
ZEHSKBFBCNJOOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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